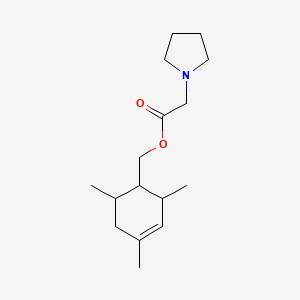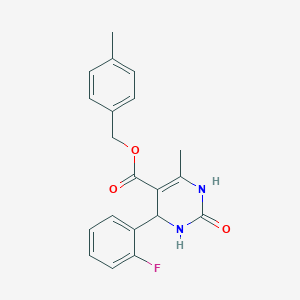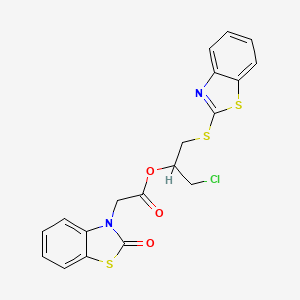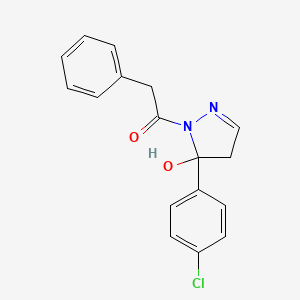
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate, also known as TCYPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to modulate the activity of cannabinoid receptors, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to protect against neurotoxicity induced by various agents, such as beta-amyloid and glutamate.
実験室実験の利点と制限
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity. Additionally, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate research. One area of interest is the development of novel formulations and delivery methods to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action and identify potential targets for (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate. Furthermore, the potential use of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate in combination with other drugs or therapies should be explored. Finally, clinical trials are needed to determine the safety and efficacy of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate in humans.
Conclusion:
In conclusion, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate is a promising compound with potential therapeutic applications in various conditions. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and to develop novel formulations and delivery methods.
合成法
The synthesis of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate involves the reaction of 2,4,6-trimethyl-3-cyclohexen-1-methanol with pyrrolidine and acetic anhydride. The resulting product is purified through recrystallization and column chromatography. This method has been optimized to yield a high purity of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate.
科学的研究の応用
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. These properties make it a promising candidate for the treatment of various conditions, such as chronic pain, neurodegenerative diseases, and inflammation-related disorders.
特性
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-pyrrolidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-12-8-13(2)15(14(3)9-12)11-19-16(18)10-17-6-4-5-7-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHAEGVEICDSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)



![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)